molecular formula C8H7ClO4 B1582920 3-Chloro-4-hydroxy-5-methoxybenzoic acid CAS No. 62936-23-6

3-Chloro-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B1582920
CAS No.: 62936-23-6
M. Wt: 202.59 g/mol
InChI Key: XBRYEHVBBMSSCG-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzoic acid is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a methoxy group attached to a benzoic acid core. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-hydroxy-5-methoxybenzoic acid is the GPR81 receptor . GPR81, also known as HCA1, is a member of G-protein-coupled receptors (GPCRs) and is predominantly expressed on adipocytes .

Mode of Action

This compound acts as an agonist for the GPR81 receptor . It is activated by the endogenous ligands 2-hydroxypropanoate (lactate) . The interaction of this compound with its target leads to a series of biochemical reactions that result in changes in the cellular functions .

Biochemical Pathways

Upon activation of the GPR81 receptor by this compound, there is a decrease in the lipolysis of triglycerides by hormone-sensitive lipase . This results in reduced transport of fatty acids to the liver and a decrease in hepatic triglycerides . This pathway plays a crucial role in the regulation of lipid metabolism.

Pharmacokinetics

In mice, oral administration of this compound at 30 mg/kg provided a Cmax of 67 μM at approximately 3-fold over the in vitro EC50 with an AUCinf of 54 h μM and a short t1/2 of 1.5 h . The 100 mg/kg p.o dose attained a Cmax of 342 μM at greater than 15-fold over the observed in vitro EC50 . These properties impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the lipolysis of triglycerides, reduced transport of fatty acids to the liver, and a decrease in hepatic triglycerides . These effects contribute to the regulation of lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. This can be achieved through electrophilic aromatic substitution reactions, where chlorine is introduced in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

Industrial Production Methods: On an industrial scale, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the careful selection of reagents and reaction conditions to optimize the synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

3-Chloro-4-hydroxy-5-methoxybenzoic acid is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: As a precursor for the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxybenzoic acid

  • 3-Chloro-4-hydroxybenzoic acid

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Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRYEHVBBMSSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978761
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-23-6, 69845-52-9
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro-4-hydroxy-3-methoxybenzoic acid
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Record name 62936-23-6
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Record name 3-Chloro-4-hydroxy-5-methoxybenzoic acid
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Record name 3-chloro-4-hydroxy-5-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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